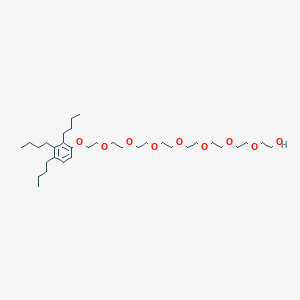
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by its unique structure, which includes a phenoxy group substituted with three butyl groups and a long heptaoxatricosan chain
準備方法
The synthesis of 23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves multiple steps. One common method starts with the preparation of the phenoxy group, which is then substituted with butyl groups. The heptaoxatricosan chain is synthesized separately and then attached to the phenoxy group through a series of reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
化学反応の分析
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
科学的研究の応用
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or cellular components.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug delivery systems.
作用機序
The mechanism of action of 23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the heptaoxatricosan chain can influence the compound’s solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can be compared with other similar compounds, such as:
2,3,4-Pentanetrione: This compound also contains multiple functional groups and can undergo similar chemical reactions.
Phenol, 2,4,6-tri-tert-butyl-: This compound shares the phenoxy structure but with different substituents, leading to distinct chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
CAS番号 |
76149-69-4 |
|---|---|
分子式 |
C34H62O9 |
分子量 |
614.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-(2,3,4-tributylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O9/c1-4-7-10-31-13-14-34(33(12-9-6-3)32(31)11-8-5-2)43-30-29-42-28-27-41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35/h13-14,35H,4-12,15-30H2,1-3H3 |
InChIキー |
DIWPVXOCIYQDJD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO)CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















